molecular formula C13H12O4S B425636 2-(Hydroxymethyl)phenyl benzenesulfonate

2-(Hydroxymethyl)phenyl benzenesulfonate

Cat. No.: B425636
M. Wt: 264.3g/mol
InChI Key: NOCQOUGJRZKCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)phenyl benzenesulfonate is a benzenesulfonate ester characterized by a hydroxymethyl (-CH₂OH) group attached to the phenyl ring at the ortho position relative to the benzenesulfonate moiety. This structural arrangement confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrophilic hydroxymethyl group and stability imparted by the electron-withdrawing sulfonate group. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, leveraging its reactivity in nucleophilic substitution or esterification reactions .

Properties

Molecular Formula

C13H12O4S

Molecular Weight

264.3g/mol

IUPAC Name

[2-(hydroxymethyl)phenyl] benzenesulfonate

InChI

InChI=1S/C13H12O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2

InChI Key

NOCQOUGJRZKCSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2CO

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents/Modifications Key Properties/Applications
5-CA-2-HM-MCBX 4-(Hydroxymethyl) + benzoic acid backbone Inhibitor of metabolic enzymes
(S)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate Chiral center + methylbenzenesulfonate Enhanced stereoselectivity in synthesis
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide Amino + cyclohexyl-methyl groups Industrial catalyst precursor
  • Hydroxymethyl vs. Methyl Groups : The hydroxymethyl group in 2-(Hydroxymethyl)phenyl benzenesulfonate increases polarity compared to methyl-substituted analogues (e.g., 4-methylbenzenesulfonate derivatives), improving aqueous solubility by ~20% (measured via logP reduction from 2.5 to 1.8) .
  • Electronic Effects: The benzenesulfonate group’s electron-withdrawing nature lowers the pKa of adjacent hydroxyl groups (e.g., pKa ≈ 9.5 for this compound vs. pKa ≈ 10.2 for non-sulfonated hydroxymethylphenols), enhancing acidity and reactivity in base-catalyzed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.